molecular formula C18H16O5S B2529896 3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 866013-13-0

3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2529896
CAS No.: 866013-13-0
M. Wt: 344.38
InChI Key: NGBPTWKVHAJNGD-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3,4-dimethylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one.

    Reduction: Formation of 3-(3,4-dimethylbenzenesulfanyl)-8-methoxy-2H-chromen-2-one.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonyl group can form covalent bonds with the active sites of enzymes, leading to inhibition.

    Signal Transduction Pathways: The compound can modulate various signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one: Lacks the methoxy group, which may affect its biological activity.

    8-methoxy-2H-chromen-2-one: Lacks the sulfonyl group, resulting in different chemical properties and applications.

Uniqueness

3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is unique due to the presence of both the sulfonyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-11-7-8-14(9-12(11)2)24(20,21)16-10-13-5-4-6-15(22-3)17(13)23-18(16)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBPTWKVHAJNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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